molecular formula C20H25N7O4 B11668495 methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate

Cat. No.: B11668495
M. Wt: 427.5 g/mol
InChI Key: HNZPBOSMQIQMML-KGENOOAVSA-N
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Description

Methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate is a complex organic compound that features a benzoate ester linked to a triazine ring system through a hydrazinylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Hydrazinylidene Bridge Formation: The triazine derivative is then reacted with hydrazine hydrate to form the hydrazinylidene linkage.

    Esterification: Finally, the benzoate ester is introduced through a reaction with methyl 4-formylbenzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at the positions occupied by morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the hydrazinylidene bridge can form hydrogen bonds, enhancing its binding affinity. The morpholine groups can further modulate its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{2-[4-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate
  • Methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenylacetate

Uniqueness

Methyl 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate is unique due to the presence of two morpholine groups on the triazine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields.

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H25N7O4/c1-29-17(28)16-4-2-15(3-5-16)14-21-25-18-22-19(26-6-10-30-11-7-26)24-20(23-18)27-8-12-31-13-9-27/h2-5,14H,6-13H2,1H3,(H,22,23,24,25)/b21-14+

InChI Key

HNZPBOSMQIQMML-KGENOOAVSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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